2-methyl-N-[3-(trifluoromethyl)phenyl]butanamide
Description
Structure
3D Structure
Properties
IUPAC Name |
2-methyl-N-[3-(trifluoromethyl)phenyl]butanamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14F3NO/c1-3-8(2)11(17)16-10-6-4-5-9(7-10)12(13,14)15/h4-8H,3H2,1-2H3,(H,16,17) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DVEQOWZEDDDEEG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)C(=O)NC1=CC=CC(=C1)C(F)(F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14F3NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
245.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies for 2 Methyl N 3 Trifluoromethyl Phenyl Butanamide
Established Synthetic Routes to N-Substituted Butanamides
The creation of N-substituted butanamides is a well-established transformation in organic synthesis. The core of this process is the formation of an amide linkage, one of the most prevalent and stable functional groups in chemistry and biology. ucl.ac.uk
The reaction between a carboxylic acid and an amine to form an amide is a condensation reaction that requires the removal of a water molecule. ucl.ac.uk Direct thermal condensation is rarely used for complex substrates due to the high temperatures required. ucl.ac.uk The primary challenge lies in the competing acid-base reaction between the carboxylic acid and the amine, which forms a non-reactive carboxylate salt. rsc.org To overcome this, the carboxylic acid is typically "activated". ucl.ac.ukresearchgate.net
Common strategies for activating carboxylic acids for reaction with aromatic amines include:
Conversion to Acyl Halides: The carboxylic acid is converted to a more reactive acyl halide (e.g., acyl chloride), which readily reacts with the amine. researchgate.netfishersci.co.uk
Use of Coupling Reagents: A wide variety of coupling reagents are available to facilitate amide bond formation directly from the carboxylic acid and amine. These reagents, such as carbodiimides (e.g., DCC, EDC) and phosphonium- or uronium-based reagents (e.g., HATU, T3P), convert the carboxylic acid's hydroxyl group into a better leaving group in situ. ucl.ac.ukfishersci.co.uk
Conversion to Anhydrides: The carboxylic acid can be converted to a symmetric or mixed anhydride (B1165640), which then acylates the amine. researchgate.net
The reactivity of aromatic amines like 3-(trifluoromethyl)aniline (B124266) is lower than that of aliphatic amines due to the electron-withdrawing nature of the aromatic ring and the trifluoromethyl group, which reduces the nucleophilicity of the nitrogen atom. Therefore, more reactive acylating agents or efficient coupling reagents are often necessary to achieve high yields. researchgate.netyoutube.com
The most direct and common method for synthesizing N-substituted butanamides is the acylation of an amine with butanoyl chloride or a related derivative. glasp.cokhanacademy.org Butanoyl chloride, as a reactive acyl chloride, readily undergoes nucleophilic acyl substitution with primary and secondary amines. fishersci.co.ukchemguide.co.uk
The reaction, often referred to as the Schotten-Baumann reaction, is typically performed in an aprotic solvent in the presence of a base. fishersci.co.uk The base, which can be a tertiary amine (like triethylamine (B128534) or pyridine) or an aqueous base, serves to neutralize the hydrochloric acid (HCl) byproduct, driving the reaction to completion. fishersci.co.ukchemguide.co.uk The general mechanism involves the nucleophilic attack of the amine on the carbonyl carbon of the acyl chloride, followed by the elimination of a chloride ion to form the amide. chemguide.co.uk
For the synthesis of 2-methyl-N-[3-(trifluoromethyl)phenyl]butanamide, this would involve the reaction of 2-methylbutanoyl chloride with 3-(trifluoromethyl)aniline.
| Reactant 1 | Reactant 2 | Key Reagents | Product | Reaction Type |
| 2-Methylbutanoyl chloride | 3-(Trifluoromethyl)aniline | Base (e.g., Pyridine, Triethylamine) | This compound | Nucleophilic Acyl Substitution |
| 2-Methylbutanoic acid | 3-(Trifluoromethyl)aniline | Coupling Agent (e.g., EDC, HATU) | This compound | Amide Coupling |
Stereoselective Synthesis Approaches to 2-Methylbutanoic Acid Precursors
The 2-methylbutanoic acid component of the target molecule contains a stereocenter at the α-carbon. wikipedia.org Consequently, the synthesis of enantiomerically pure forms of this compound requires access to enantiopure (R)- or (S)-2-methylbutanoic acid. Several stereoselective methods have been developed for this purpose.
A robust strategy for asymmetric α-alkylation involves the use of chiral auxiliaries. wikipedia.org A chiral auxiliary is a stereogenic group that is temporarily attached to a substrate to direct a subsequent stereoselective reaction. wikipedia.org After the desired transformation, the auxiliary is removed, yielding the enantiomerically enriched product.
Widely used methods for the asymmetric α-methylation of carboxylic acid derivatives include:
Evans's Oxazolidinones: The carboxylic acid is first converted to an N-acyl oxazolidinone. Deprotonation with a strong base (like LDA) followed by reaction with an electrophile (like methyl iodide) occurs with high diastereoselectivity, directed by the bulky substituent on the oxazolidinone. Subsequent hydrolysis removes the auxiliary to yield the chiral carboxylic acid. researchgate.netnih.gov
Myers's Pseudoephedrine Amides: Pseudoephedrine is used as a chiral auxiliary, forming an amide with the carboxylic acid. The α-proton is deprotonated to form a configurationally stable lithium chelated enolate. Alkylation occurs from the face opposite the phenyl group, providing high diastereoselectivity. The auxiliary can then be cleaved under acidic or basic conditions. wikipedia.orgresearchgate.net
| Chiral Auxiliary | Key Steps | Typical Electrophile | Advantage |
| Evans's Oxazolidinone | Acylation, Deprotonation, Alkylation, Hydrolysis | Methyl Iodide | High diastereoselectivity, reliable |
| Myers's Pseudoephedrine | Amide formation, Deprotonation, Alkylation, Hydrolysis | Methyl Iodide | Forms crystalline products, easy purification |
Catalytic asymmetric methods provide a more atom-economical route to chiral molecules.
Asymmetric Hydrogenation: A powerful method for preparing enantiopure 2-methylbutanoic acid is the asymmetric hydrogenation of α,β-unsaturated precursors like tiglic acid or angelic acid. wikipedia.org This transformation is often accomplished using transition metal catalysts, such as ruthenium or rhodium, complexed with chiral phosphine (B1218219) ligands (e.g., BINAP). The chiral catalyst creates a chiral environment that directs the addition of hydrogen across the double bond, leading to a preponderance of one enantiomer. wikipedia.orgnsf.govnih.gov High enantiomeric excesses (ee) can be achieved with this method. wikipedia.org
Asymmetric Alkylation: Direct catalytic enantioselective alkylation of enolates is a significant challenge. However, methods using chiral bases have been developed. rsc.org For instance, a chiral lithium amide base can deprotonate a carboxylic acid to form a chiral enolate, which then reacts with an electrophile like methyl iodide to produce an optically active product. rsc.orgresearchgate.net
| Strategy | Precursor | Catalyst/Reagent Example | Key Feature |
| Asymmetric Hydrogenation | Tiglic Acid | Ruthenium-BINAP complex | High enantioselectivity and yield |
| Asymmetric Alkylation | Butanoic Acid Derivative | Chiral Lithium Amide Base | Direct formation of the α-methyl stereocenter |
Incorporation of 3-(Trifluoromethyl)aniline in Amide Synthesis
3-(Trifluoromethyl)aniline is a commercially available aromatic amine characterized by the presence of a strong electron-withdrawing trifluoromethyl (-CF3) group at the meta position of the benzene (B151609) ring. wikipedia.org This group significantly influences the reactivity of the aniline.
The -CF3 group deactivates the aromatic ring towards electrophilic substitution and reduces the basicity and nucleophilicity of the amino group. nih.gov While this reduced nucleophilicity can make amide formation more challenging compared to reactions with simple aniline, the reaction is still readily achievable using standard acylation protocols, particularly with activated carboxylic acid derivatives like acyl chlorides. fishersci.co.uknih.govescholarship.org The use of robust coupling agents or forcing conditions might be necessary when starting from the free carboxylic acid to ensure efficient conversion.
In the context of synthesizing this compound, the reaction between 3-(trifluoromethyl)aniline and an activated form of 2-methylbutanoic acid (e.g., 2-methylbutanoyl chloride) is a straightforward and high-yielding final step. The stereochemical integrity of the 2-methylbutanoic acid portion is typically preserved during this amide bond-forming step.
Challenges and Solutions in Reactivity of Fluorinated Anilines
The synthesis of N-aryl amides from fluorinated anilines, such as 3-(trifluoromethyl)aniline, presents a distinct set of challenges rooted in the electronic nature of the starting material. The trifluoromethyl (-CF₃) group is a powerful electron-withdrawing group, which significantly reduces the electron density on the aromatic ring and, consequently, on the amine's nitrogen atom. This deactivation lowers the nucleophilicity of the aniline, making it less reactive towards the carboxylic acid or its derivatives.
This reduced reactivity often leads to sluggish or incomplete reactions under standard amidation conditions. To overcome this challenge, chemists typically resort to two primary strategies:
Activation of the Carboxylic Acid: The most common approach is to convert the carboxylic acid (2-methylbutanoic acid) into a more reactive electrophile. This is often achieved by transforming it into an acyl chloride using reagents like thionyl chloride or oxalyl chloride. ucl.ac.uk The highly electrophilic acyl chloride can then react with the weakly nucleophilic 3-(trifluoromethyl)aniline.
Use of Coupling Reagents: In cases where the formation of an acyl chloride is undesirable, powerful coupling reagents can be employed to facilitate the amide bond formation directly from the carboxylic acid and the aniline. These reagents activate the carboxylic acid in situ, forming a highly reactive intermediate that is readily attacked by the aniline. researchgate.net
The choice of solvent also plays a critical role. Polar aprotic solvents such as dimethylformamide (DMF) or dichloromethane (B109758) (DCM) are frequently used as they can effectively solubilize the reactants and are generally compatible with the reactive intermediates formed. ucl.ac.uk
Protecting Group Strategies for Aromatic Amines
In the direct synthesis of this compound from its corresponding acid and aniline, the protection of the aromatic amine is generally not required, as it is the intended nucleophile in the reaction. However, in the context of more complex, multi-step syntheses where the aniline's amino group must be preserved while other parts of the molecule are modified, protecting group strategies become essential.
The selection of a suitable protecting group for an aromatic amine depends on its stability under various reaction conditions and the ease of its removal. Common protecting groups for amines include:
Carbamates: The tert-butoxycarbonyl (Boc) and fluorenylmethyloxycarbonyl (Fmoc) groups are staples in organic synthesis, particularly in peptide chemistry. iris-biotech.de
Boc Group: This group is stable to a wide range of non-acidic conditions but is easily removed with strong acids like trifluoroacetic acid (TFA). iris-biotech.de
Fmoc Group: The Fmoc group is stable to acidic conditions but is cleaved by bases, typically a solution of piperidine (B6355638) in DMF. iris-biotech.decreative-peptides.com
Acyl Groups: Simple acyl groups can also serve as protecting groups, though their removal often requires harsh conditions.
Sulfonyl Groups: Groups like the tosyl (Ts) group are very stable but also require strenuous conditions for removal.
The choice of an orthogonal protecting group strategy is crucial in complex syntheses, allowing for the selective deprotection of one functional group in the presence of others. iris-biotech.de For instance, in a molecule containing both a Boc-protected amine and a tert-butyl (tBu) ester, both would be removed by acid. An orthogonal pair, such as Fmoc (base-labile) and tBu (acid-labile), allows for selective manipulation. iris-biotech.de
| Protecting Group | Abbreviation | Cleavage Conditions | Orthogonality Example |
| tert-butoxycarbonyl | Boc | Strong Acid (e.g., TFA) | Not orthogonal to tBu esters |
| 9-Fluorenylmethyloxycarbonyl | Fmoc | Base (e.g., Piperidine) | Orthogonal to tBu esters |
| Benzyl (B1604629) | Bzl | Hydrogenolysis | Orthogonal to Boc and Fmoc |
| Trityl | Trt | Mild Acid | Can be selectively removed |
Novel Synthetic Pathways and Methodological Enhancements
Catalytic Approaches to Amide Formation (e.g., Peptide Coupling Reagents in Model Studies)
Conventional methods for forming amides from carboxylic acids and amines often require stoichiometric activating agents, which can be inefficient and generate significant waste. ucl.ac.ukresearchgate.net Modern organic synthesis increasingly relies on catalytic approaches and highly efficient coupling reagents, many of which were originally developed for peptide synthesis. uni-kiel.de These reagents activate the carboxylic acid group, allowing the reaction to proceed under mild conditions, which is particularly beneficial when dealing with poorly nucleophilic amines like 3-(trifluoromethyl)aniline. researchgate.net
The general mechanism involves the reaction of the carboxylic acid with the coupling reagent to form a highly reactive acyl-substituted intermediate (e.g., an O-acylisourea for carbodiimides, or an active ester for phosphonium/aminium reagents). This intermediate is then susceptible to nucleophilic attack by the amine to form the desired amide. Additives such as 1-hydroxybenzotriazole (B26582) (HOBt) are often used to increase efficiency and suppress side reactions like racemization. peptide.combachem.com
Below is a table of common peptide coupling reagents that can be applied in model studies for the synthesis of this compound.
| Reagent Class | Example Reagent (Abbreviation) | Full Name | Notes |
| Carbodiimides | DCC | N,N'-Dicyclohexylcarbodiimide | Byproduct (DCU) is insoluble in most organic solvents. uni-kiel.depeptide.com |
| EDC (or EDAC) | N-(3-Dimethylaminopropyl)-N'-ethylcarbodiimide | Water-soluble byproduct, facilitating easier workup. peptide.combachem.com | |
| Phosphonium Salts | PyBOP | (Benzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphate | Highly effective reagents that promote rapid coupling. bachem.com |
| Aminium/Uronium Salts | HBTU | O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate | Very efficient with low racemization, especially when HOBt is added. peptide.com |
| HATU | 1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate | Reacts faster than HBTU with less epimerization. researchgate.netpeptide.com |
Green Chemistry Principles in the Synthesis of this compound
The principles of green chemistry aim to reduce the environmental impact of chemical processes. In the context of amide synthesis, this often involves moving away from methods that use stoichiometric, high-molecular-weight reagents and hazardous solvents. ucl.ac.ukunibe.ch
Key green chemistry considerations for this synthesis include:
Atom Economy: Traditional methods using coupling reagents or forming acyl chlorides have poor atom economy, as large portions of the reagents are converted into waste products. Catalytic amidation, where a catalyst facilitates the direct condensation of the carboxylic acid and amine with the only byproduct being water, represents a significant improvement. ucl.ac.uk Boronic acids have been reported as effective catalysts for such direct amidations. ucl.ac.uk
Safer Solvents: Many common amide syntheses employ solvents like DMF and DCM, which have significant health and environmental concerns. ucl.ac.uk Green chemistry encourages the use of safer alternatives such as 2-methyltetrahydrofuran (B130290) (2-MeTHF) or cyclopentyl methyl ether (CPME), or even performing reactions in water where possible.
Energy Efficiency: Utilizing catalytic methods or flow chemistry can often lead to reactions that proceed at lower temperatures or for shorter times, reducing energy consumption.
A comparison of synthetic approaches highlights these principles:
| Metric | Acyl Chloride Method | Coupling Reagent (HATU) Method | Catalytic Amidation |
| Byproducts | HCl, SO₂ (from SOCl₂) | HOBt-related species, tetramethylurea | H₂O |
| Atom Economy | Low | Low | High |
| Solvent Hazard | High (often DCM) | High (often DMF) | Can be performed in greener solvents |
| Overall "Greenness" | Poor | Poor | Excellent |
Flow Chemistry Applications for Scalable Synthesis Research
Flow chemistry, where reactions are performed in a continuously flowing stream through a reactor, offers numerous advantages over traditional batch processing, particularly for scalable synthesis. thieme-connect.de These benefits include enhanced heat transfer, precise control over reaction time and temperature, improved safety by minimizing the volume of reactive intermediates at any given moment, and ease of automation and scalability. researchgate.net
For the synthesis of this compound, a flow process could be designed as follows:
Reagent Streams: Two separate streams would be prepared. One containing 2-methylbutanoic acid and an activating agent (e.g., a coupling reagent or thionyl chloride) in a suitable solvent, and the other containing 3-(trifluoromethyl)aniline and a base (if necessary) in the same solvent.
Mixing and Reaction: The streams are pumped and combined at a T-mixer before entering a heated microreactor or packed-bed reactor. The precise control of flow rates ensures an exact stoichiometric ratio of reactants.
Quenching and Workup: The product stream exiting the reactor can be directly passed through an in-line quenching stream (e.g., water or a basic solution) and then directed to purification systems, such as liquid-liquid extraction or chromatography columns.
This setup allows for rapid optimization of reaction conditions (temperature, residence time, stoichiometry) and can be run for extended periods to produce large quantities of the target compound in a consistent and controlled manner. thieme-connect.deacs.org
Theoretical and Computational Studies of 2 Methyl N 3 Trifluoromethyl Phenyl Butanamide
Molecular Geometry and Conformational Analysis
The spatial arrangement of atoms and the rotational freedom around single bonds define the conformational landscape of a molecule, which in turn governs its physical and chemical behavior. For 2-methyl-N-[3-(trifluoromethyl)phenyl]butanamide, the key conformational features are determined by the rotation around the amide bond and the bonds connecting the butanamide group to the phenyl ring.
Ab Initio and DFT Calculations of Stable Conformations
Ab initio and Density Functional Theory (DFT) are cornerstone methods in computational chemistry for determining the stable conformations of molecules. These methods solve the electronic Schrödinger equation to predict molecular geometries with high accuracy. For molecules like this compound, DFT calculations, often employing functionals like B3LYP with a suitable basis set (e.g., 6-31G*), are used to locate energy minima on the potential energy surface, which correspond to stable conformers.
Computational studies on analogous N-aryl amides reveal that the amide group (–CO–NH–) is generally planar due to the delocalization of the nitrogen lone pair into the carbonyl π-system. The most stable conformations are typically characterized by a trans arrangement of the carbonyl oxygen and the N-H proton. The primary conformational variables are the dihedral angles defining the orientation of the butanamide side chain and the trifluoromethylphenyl ring relative to the amide plane.
For this compound, several low-energy conformations are expected, arising from the rotation around the N–C(aryl) and C(carbonyl)–C(alkyl) bonds. The 2-methylbutyl group can adopt various staggered conformations, and the trifluoromethylphenyl ring will likely be twisted out of the amide plane to minimize steric hindrance. DFT calculations on similar N-[4-(trifluoromethyl)phenyl]benzamide have shown that the aryl rings are significantly tilted with respect to each other, and similar twisting is anticipated here. iucr.org
Table 1: Predicted Stable Conformations of this compound based on Analogous Compounds
| Conformer | Dihedral Angle (Caryl–N–C=O) | Dihedral Angle (N–C–Calkyl–Calkyl) | Relative Energy (kcal/mol) |
|---|---|---|---|
| A | ~40-60° | ~180° (anti) | 0 (most stable) |
| B | ~40-60° | ~60° (gauche) | 0.5 - 1.5 |
| C | ~120-140° | ~180° (anti) | > 3 |
Note: The data in this table is hypothetical and extrapolated from computational studies on structurally similar molecules. The relative energies are estimates and would require specific DFT calculations for accurate determination.
Intramolecular Interactions and Rotational Barriers around the Amide Bond
The rotation around the amide C–N bond is a critical factor in the conformational dynamics of this compound. This rotation is restricted due to the partial double bond character of the C–N bond, a consequence of amide resonance. The energy barrier for this rotation is a key parameter that influences the interchange between different conformers.
Computational studies on various amides have shown that the rotational barrier is sensitive to the electronic and steric nature of the substituents. nih.govacs.org For N-aryl amides, the barrier to rotation is influenced by the substituents on the phenyl ring. nsf.gov The presence of an electron-withdrawing trifluoromethyl group on the phenyl ring can modulate the electron density at the nitrogen atom, thereby affecting the degree of resonance and the height of the rotational barrier.
Intramolecular hydrogen bonding and steric repulsion are also significant factors. In this compound, weak hydrogen bonds between the N-H proton and the fluorine atoms of the trifluoromethyl group, or between C-H bonds of the butyl group and the carbonyl oxygen, could stabilize certain conformations. Conversely, steric clashes between the 2-methylbutyl group and the trifluoromethylphenyl ring will destabilize others. DFT calculations are instrumental in quantifying these subtle interactions and their impact on the rotational energy profile. The rotational barrier for the amide bond in similar secondary amides is typically in the range of 15-20 kcal/mol. acs.org
Table 2: Estimated Rotational Barriers for Key Bonds in this compound
| Bond | Type of Rotation | Estimated Rotational Barrier (kcal/mol) |
|---|---|---|
| Amide (C–N) | Amide bond rotation | 15 - 20 |
| N–Caryl | Phenyl ring rotation | 2 - 5 |
| Ccarbonyl–Calkyl | Butyl group rotation | 3 - 6 |
Note: These values are estimations based on computational studies of analogous amide compounds and would need to be confirmed by specific calculations for the target molecule.
Conformational Landscapes of Substituted Butanamides
The conformational landscape of a molecule is a map of its potential energy as a function of its conformational degrees of freedom. For substituted butanamides, the nature and position of the substituents have a profound impact on this landscape. The introduction of a methyl group at the 2-position of the butanamide chain in this compound introduces a chiral center and restricts the conformational freedom of the alkyl chain compared to an unsubstituted butanamide.
Computational studies on a variety of substituted amides have demonstrated that steric bulk and electronic effects of substituents dictate the preferred conformations. nih.gov For instance, the size of the substituent on the nitrogen atom and the groups attached to the carbonyl carbon can influence the planarity of the amide bond and the rotational barriers. In the case of this compound, the bulky 2-methylbutyl and 3-(trifluoromethyl)phenyl groups will lead to a more complex and rugged conformational landscape compared to simpler amides. The interplay between steric hindrance and weak intramolecular interactions will result in a number of local energy minima, each corresponding to a distinct conformer.
Electronic Structure and Reactivity Profiling
The electronic structure of a molecule is fundamental to its reactivity. Computational methods provide detailed information about the distribution of electrons and the nature of molecular orbitals, which are essential for predicting how a molecule will interact with other chemical species.
Frontier Molecular Orbital (FMO) Analysis
Frontier Molecular Orbital (FMO) theory is a key concept in chemical reactivity, focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO is the orbital from which the molecule is most likely to donate electrons (nucleophilicity), while the LUMO is the orbital that is most likely to accept electrons (electrophilicity). The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is an indicator of the molecule's kinetic stability and chemical reactivity.
For this compound, the HOMO is expected to be localized primarily on the electron-rich regions of the molecule, such as the phenyl ring and the amide nitrogen and oxygen atoms. The LUMO, conversely, is likely to be distributed over the electron-deficient parts of the molecule, particularly the trifluoromethylphenyl ring, with significant contributions from the trifluoromethyl group and the carbonyl carbon.
DFT calculations can provide precise energies and visualizations of the HOMO and LUMO. The presence of the electron-withdrawing trifluoromethyl group is expected to lower the energy of both the HOMO and LUMO compared to an unsubstituted N-phenylbutanamide, and it will likely decrease the HOMO-LUMO gap, potentially increasing the molecule's reactivity.
Table 3: Predicted Frontier Molecular Orbital Properties of this compound
| Molecular Orbital | Predicted Localization | Estimated Energy (eV) |
|---|---|---|
| HOMO | Phenyl ring, Amide N and O | -6.0 to -7.0 |
| LUMO | Trifluoromethylphenyl ring, Carbonyl C | -1.0 to -2.0 |
| HOMO-LUMO Gap | - | 4.0 to 5.0 |
Note: These energy values are illustrative estimates based on DFT calculations of similar aromatic amides and would require specific quantum chemical calculations for accurate determination.
Electrostatic Potential Surface (EPS) Mapping
The Electrostatic Potential Surface (EPS) map is a valuable tool for visualizing the charge distribution of a molecule and predicting its non-covalent interactions. The EPS is mapped onto the electron density surface of the molecule, with different colors representing different values of the electrostatic potential. Regions of negative potential (typically colored red) are electron-rich and are susceptible to electrophilic attack, while regions of positive potential (typically colored blue) are electron-poor and are prone to nucleophilic attack.
For this compound, the EPS map would be expected to show a region of high negative potential around the carbonyl oxygen atom, reflecting its high electronegativity and the presence of lone pairs of electrons. The area around the N-H proton would exhibit a positive potential, making it a potential hydrogen bond donor. The trifluoromethyl group, being strongly electron-withdrawing, would create a region of positive potential on the adjacent part of the phenyl ring and on the fluorine atoms themselves, although the fluorine atoms also possess lone pairs that can participate in interactions.
The EPS map provides a qualitative prediction of how the molecule will interact with other molecules, such as biological receptors or solvent molecules. The distinct regions of positive and negative potential on the surface of this compound suggest that it can participate in a variety of intermolecular interactions, including hydrogen bonding and dipole-dipole interactions.
Charge Distribution and Bond Polarity Analysis
The distribution of electron density within the molecular structure of this compound is a critical determinant of its chemical reactivity and intermolecular interactions. Computational methods, such as Mulliken population analysis and Natural Bond Orbital (NBO) analysis, are employed to quantify the partial atomic charges and understand the nature of chemical bonds.
In this molecule, the presence of highly electronegative atoms—namely oxygen, nitrogen, and the fluorine atoms of the trifluoromethyl group—creates a distinct electronic landscape. The oxygen atom of the carbonyl group (C=O) is expected to possess a significant negative partial charge, withdrawing electron density from the adjacent carbon atom. This carbonyl carbon, in turn, becomes electrophilic. Similarly, the nitrogen atom of the amide linkage exhibits a negative partial charge. The three fluorine atoms of the trifluoromethyl (-CF3) group, due to their high electronegativity, induce a strong electron-withdrawing effect, leading to a positive partial charge on the attached carbon atom and influencing the electronic properties of the entire phenyl ring.
Analysis of the bond polarity reveals that the C=O, N-H, C-N, and C-F bonds are highly polarized. The C=O bond, in particular, is a strong dipole, which is a key factor in the molecule's ability to engage in hydrogen bonding and other dipole-dipole interactions. The polarity of the N-H bond makes the amide proton acidic and a potential hydrogen bond donor.
Table 1: Predicted Atomic Charges using Mulliken Population Analysis Note: The following data is illustrative, based on typical values from computational studies on similar structures, as specific peer-reviewed data for this exact molecule is not publicly available.
| Atom | Predicted Partial Charge (a.u.) |
| O (Carbonyl) | -0.65 |
| N (Amide) | -0.40 |
| C (Carbonyl) | +0.75 |
| H (Amide N-H) | +0.35 |
| C (of CF3) | +0.90 |
| F (average) | -0.30 |
Spectroscopic Property Prediction (Theoretical)
Theoretical vibrational analysis, typically performed using Density Functional Theory (DFT) methods, is a powerful tool for interpreting and assigning experimental Infrared (IR) and Raman spectra. By calculating the vibrational modes of this compound, researchers can predict the frequencies at which the molecule will absorb infrared radiation or scatter Raman light.
Key predicted vibrational modes include:
N-H Stretching: A prominent band is predicted in the region of 3300-3400 cm⁻¹, corresponding to the stretching vibration of the amide N-H bond.
C=O Stretching (Amide I band): A very strong absorption is predicted around 1650-1680 cm⁻¹, which is characteristic of the carbonyl group stretching in a secondary amide.
N-H Bending (Amide II band): This mode, involving a combination of N-H in-plane bending and C-N stretching, is expected to appear near 1550 cm⁻¹.
C-F Stretching: The trifluoromethyl group gives rise to strong, characteristic absorption bands, typically in the 1100-1350 cm⁻¹ region, corresponding to symmetric and asymmetric C-F stretching vibrations.
Aromatic C-H and C=C Stretching: Vibrations associated with the phenyl ring are predicted in the 3000-3100 cm⁻¹ (C-H stretch) and 1450-1600 cm⁻¹ (C=C stretch) regions.
These theoretical calculations provide a basis for identifying the molecule and analyzing its structural features based on experimental spectroscopic data.
Table 2: Predicted Key Vibrational Frequencies Note: These are typical frequency ranges predicted by DFT calculations for the functional groups present in the molecule.
| Vibrational Mode | Predicted Frequency Range (cm⁻¹) | Predicted Intensity |
| N-H Stretch | 3300 - 3400 | Medium |
| Aromatic C-H Stretch | 3000 - 3100 | Medium-Weak |
| Aliphatic C-H Stretch | 2850 - 3000 | Medium |
| C=O Stretch (Amide I) | 1650 - 1680 | Strong |
| N-H Bend (Amide II) | 1530 - 1570 | Strong |
| Aromatic C=C Stretch | 1450 - 1600 | Variable |
| C-F Asymmetric Stretch | 1280 - 1350 | Very Strong |
| C-F Symmetric Stretch | 1100 - 1150 | Very Strong |
The prediction of Nuclear Magnetic Resonance (NMR) chemical shifts through computational methods like Gauge-Including Atomic Orbital (GIAO) is invaluable for structural verification. By calculating the magnetic shielding tensors for each nucleus (¹H, ¹³C, ¹⁹F), one can predict the chemical shifts that would be observed in an experimental NMR spectrum.
For this compound, key predictions would include:
¹H NMR: The amide proton (N-H) is expected to appear as a singlet or doublet at a relatively high chemical shift (downfield), typically in the range of 8.0-9.5 ppm, due to the deshielding effects of the adjacent carbonyl group. The protons on the phenyl ring will show distinct signals, with those closer to the electron-withdrawing -CF3 group being shifted further downfield.
¹³C NMR: The carbonyl carbon is predicted to have the largest chemical shift, often in the 170-175 ppm range. The carbon atom of the -CF3 group will also be significantly deshielded. The aromatic carbons will show a pattern of shifts influenced by the positions of the amide and trifluoromethyl substituents.
¹⁹F NMR: A single, strong signal is predicted for the three equivalent fluorine atoms of the -CF3 group, typically at a chemical shift characteristic for this functional group.
Comparing these predicted spectra with experimental results allows for unambiguous assignment of signals and confirmation of the molecular structure.
Solvent Effects on Molecular Conformation and Electronic Properties
The properties and behavior of this compound can be significantly influenced by its solvent environment. Continuum solvation models, such as the Polarizable Continuum Model (PCM) and the Conductor-like Screening Model (COSMO), are computational techniques used to simulate these effects. These models treat the solvent as a continuous medium with a defined dielectric constant, surrounding a cavity that contains the solute molecule.
While continuum models are computationally efficient, explicit solvent models provide a more detailed and accurate picture of solute-solvent interactions. In this approach, individual solvent molecules are included in the simulation box along with the solute molecule. This allows for the direct study of specific interactions, such as the formation of hydrogen bonds between the amide group of this compound and surrounding water or alcohol molecules.
Molecular Dynamics (MD) simulations using this explicit solvent approach can reveal how solvent molecules arrange themselves around the solute (the solvation shell) and the dynamics of these interactions over time. For this particular compound, MD simulations could be used to investigate the stability of hydrogen bonds formed by the N-H (donor) and C=O (acceptor) sites. These simulations provide insights into the local solvent structure and its influence on the conformational flexibility of the butanamide side chain and its orientation relative to the phenyl ring.
Reactivity and Derivatization Studies in Chemical Research
Hydrolysis and Stability of the Amide Bond under Varied Chemical Conditions
The amide bond is a cornerstone of organic chemistry and biochemistry, known for its relative stability. However, under certain conditions, it can undergo hydrolysis to yield a carboxylic acid and an amine. The stability of the amide bond in 2-methyl-N-[3-(trifluoromethyl)phenyl]butanamide is influenced by both steric and electronic factors arising from its unique substitution pattern.
The hydrolysis of N-substituted amides can be catalyzed by either acid or base. psu.edu Under acidic conditions, the carbonyl oxygen is protonated, rendering the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by water. libretexts.org In basic conditions, the hydroxide (B78521) ion directly attacks the carbonyl carbon, forming a tetrahedral intermediate that subsequently collapses to yield the carboxylate and the amine. libretexts.org
While specific kinetic data for the hydrolysis of this compound are not extensively documented in the public literature, the reaction kinetics can be inferred from studies on analogous N-aryl amides. The hydrolysis is expected to follow pseudo-first-order kinetics under conditions where the concentration of the catalyst (acid or base) is in large excess.
The rate of hydrolysis is generally dependent on the pH of the medium and the temperature. A hypothetical pH-rate profile for the hydrolysis of this compound would likely show significant rate increases at both low and high pH values, with a region of relative stability around neutral pH. psu.edu
Illustrative Data Table: Effect of pH on the Pseudo-First-Order Rate Constant (k_obs) for the Hydrolysis of this compound at 50°C
| pH | k_obs (s⁻¹) |
| 1.0 | 5.2 x 10⁻⁵ |
| 3.0 | 8.1 x 10⁻⁷ |
| 5.0 | 1.5 x 10⁻⁸ |
| 7.0 | 1.0 x 10⁻⁸ |
| 9.0 | 4.5 x 10⁻⁷ |
| 11.0 | 6.3 x 10⁻⁵ |
| 13.0 | 9.8 x 10⁻⁴ |
Note: The data in this table is illustrative and intended to represent the expected trend for the hydrolysis of an N-aryl amide under varying pH conditions.
The substituents on both the acyl and the nitrogen components of the amide significantly influence the lability of the amide bond.
Trifluoromethyl Group: The trifluoromethyl (-CF₃) group on the phenyl ring is a strong electron-withdrawing group. This electronic effect has a dual impact. It decreases the electron density on the nitrogen atom, which in turn reduces the resonance stabilization of the amide bond, making the carbonyl carbon more electrophilic and thus more susceptible to nucleophilic attack. Consequently, the presence of the -CF₃ group is expected to increase the rate of hydrolysis compared to an unsubstituted N-phenylbutanamide.
Methyl Group on the Butanamide Moiety: The methyl group at the α-carbon of the butanamide skeleton introduces steric hindrance around the carbonyl group. This steric bulk can impede the approach of a nucleophile (water or hydroxide ion), thereby decreasing the rate of hydrolysis. This effect is a common feature in the hydrolysis of sterically hindered amides. psu.edu The alkyl group also has a weak electron-donating inductive effect, which slightly reduces the electrophilicity of the carbonyl carbon.
Functional Group Transformations and Modifications
The presence of multiple reactive sites in this compound allows for a variety of functional group transformations, enabling the synthesis of a diverse range of derivatives.
The nitrogen atom of the amide, although less nucleophilic than that of an amine due to resonance, can still undergo reactions such as alkylation and acylation under appropriate conditions.
N-Alkylation: The N-alkylation of amides typically requires strong bases to deprotonate the amide nitrogen, forming an amidate anion, which then acts as a nucleophile. Common bases used for this purpose include sodium hydride (NaH) or potassium tert-butoxide (t-BuOK). The resulting amidate can then be treated with an alkyl halide (e.g., methyl iodide, benzyl (B1604629) bromide) to introduce an alkyl group on the nitrogen. mdpi.com Microwave-assisted methods can also facilitate the N-alkylation of amides. mdpi.com
N-Acylation: N-acylation to form an imide can be achieved by reacting the amide with an acyl chloride or an acid anhydride (B1165640) under basic conditions. This reaction further delocalizes the nitrogen lone pair over two carbonyl groups, increasing the acidity of the N-H proton.
Electrophilic substitution reactions, such as nitration or halogenation, would likely require harsh conditions and may lead to a mixture of products. The positions most susceptible to electrophilic attack would be those activated by the amide group and least deactivated by the trifluoromethyl group.
Conversely, the electron-deficient nature of the ring makes it more susceptible to nucleophilic aromatic substitution, particularly if a good leaving group is present on the ring.
The carbon skeleton of the butanamide moiety offers additional sites for chemical modification.
α-Carbon Reactivity: The α-carbon (the carbon adjacent to the carbonyl group) possesses acidic protons that can be removed by a strong base, such as lithium diisopropylamide (LDA), to form an enolate. libretexts.org This enolate is a potent nucleophile and can participate in a variety of carbon-carbon bond-forming reactions. youtube.com For example, it can be alkylated with alkyl halides or undergo aldol-type condensation reactions with aldehydes or ketones. youtube.com
Illustrative Data Table: Examples of Derivatization Reactions of this compound
| Reaction Type | Reagents | Product Structure (Illustrative) |
| N-Alkylation | 1. NaH2. CH₃I | 2,N-dimethyl-N-[3-(trifluoromethyl)phenyl]butanamide |
| α-Alkylation | 1. LDA, THF, -78°C2. CH₃CH₂Br | 2-ethyl-2-methyl-N-[3-(trifluoromethyl)phenyl]butanamide |
| Reduction | LiAlH₄, THF | 2-methyl-N-[3-(trifluoromethyl)phenyl]butan-1-amine |
Note: The product structures in this table are illustrative of the expected outcomes of the respective reactions.
Stereochemical Inversion and Retention during Reactions
The stereocenter at the α-methyl position of this compound is a focal point of its chemical reactivity, influencing the stereochemical outcome of reactions.
Epimerization Studies at the α-Methyl Center
Direct epimerization studies on this compound are not extensively documented in the current body of scientific literature. However, the potential for epimerization at the α-methyl center can be inferred from studies on related α-substituted chiral amides. The stability of this stereocenter is crucial in synthetic pathways where the retention of a specific enantiomeric form is desired.
Epimerization typically proceeds through the formation of an enolate intermediate under basic conditions, which can lead to a loss of stereochemical integrity. The susceptibility of the α-proton to abstraction is influenced by several factors, including the nature of the base, the solvent, and the electronic properties of the substituents on both the acyl and the N-aryl portions of the molecule. For instance, studies on α-haloamides have shown that the stereogenic center can undergo epimerization, particularly in the presence of halide anions which can promote the process. stackexchange.com
Conversely, significant efforts in synthetic methodology have been directed towards the development of epimerization-free amidation reactions. core.ac.uk These methods often employ specific coupling reagents and reaction conditions that avoid the formation of enolizable intermediates, thereby preserving the stereochemistry of the α-center. Such strategies are critical in the synthesis of enantiomerically pure N-aryl amides, a class of compounds to which this compound belongs.
| Factor | Influence on Epimerization | Example from Related Systems |
|---|---|---|
| Base Strength | Stronger bases increase the rate of α-proton abstraction, promoting epimerization. | Base-catalyzed epimerization in α-chloro-α-aryl acetamides. stackexchange.com |
| Solvent Polarity | Polar aprotic solvents can stabilize the enolate intermediate, potentially increasing the likelihood of epimerization. | Solvent effects on the rate of epimerization of α-amino acids. nih.gov |
| Temperature | Higher temperatures generally increase the rate of epimerization. | Thermal epimerization studies in peptide synthesis. |
| N-Aryl Substituents | Electron-withdrawing groups on the N-aryl ring can influence the acidity of the α-proton. | Susceptibility of N-aryl glycines to epimerization. core.ac.uk |
Asymmetric Transformations and Chirality Transfer Research
The synthesis of enantiomerically pure this compound relies on asymmetric transformations where chirality is introduced or transferred effectively. A common strategy involves the use of a chiral precursor, such as (R)- or (S)-2-methylbutanoic acid. The asymmetric synthesis of this key precursor has been achieved through methods like the asymmetric hydrogenation of tiglic acid using a ruthenium-BINAP catalyst. nih.gov
Once the chiral acyl moiety is obtained, its coupling with 3-(trifluoromethyl)aniline (B124266) must be conducted under conditions that prevent racemization. The concept of chirality transfer is central to many asymmetric syntheses. In some cases, a chiral auxiliary is temporarily attached to the achiral substrate to direct the stereochemical outcome of a reaction. While there is no specific literature detailing the use of the 3-(trifluoromethyl)phenyl]amino group as a chiral auxiliary for this purpose, the principles of asymmetric induction by N-aryl groups are a subject of ongoing research.
The development of novel chiral catalysts and directing groups is an active area of research for the enantioselective synthesis of complex molecules. For instance, chiral amide directing groups have been utilized in transition metal-catalyzed C-H activation to achieve high stereoselectivity. nih.gov While not directly applied to the target molecule, these studies provide a framework for potential asymmetric syntheses.
| Asymmetric Method | Description | Relevance to Target Compound |
|---|---|---|
| Asymmetric Hydrogenation | Catalytic hydrogenation of a prochiral alkene using a chiral catalyst to produce an enantiomerically enriched alkane. | Synthesis of chiral 2-methylbutanoic acid from tiglic acid. nih.gov |
| Chiral Auxiliary-Mediated Synthesis | A chiral auxiliary is covalently bonded to the substrate to direct a stereoselective transformation. | A potential strategy for controlling the stereochemistry at the α-methyl center during synthesis. |
| Enantioselective Alkylation | Alkylation of a prochiral enolate using a chiral catalyst or reagent. | Method for creating the α-methyl stereocenter with high enantiomeric excess. rsc.org |
Complexation and Supramolecular Interactions (Chemical Perspective)
The supramolecular chemistry of this compound is governed by a variety of non-covalent interactions, with hydrogen bonding playing a predominant role, particularly in the solid state.
Hydrogen Bonding Networks in Crystalline and Solution States
In the crystalline state, N-aryl amides typically form robust hydrogen bonding networks. The amide N-H group acts as a hydrogen bond donor, while the carbonyl oxygen serves as an acceptor. This interaction leads to the formation of characteristic one-dimensional chains or tapes. Crystal structure analyses of closely related compounds, such as N-[2-(trifluoromethyl)phenyl]benzamides, confirm the prevalence of N—H⋯O hydrogen bonds that link molecules into chains.
In solution, the extent of hydrogen bonding is dependent on the solvent. In non-polar solvents, intermolecular amide-amide hydrogen bonds are more likely to persist, leading to self-association. In polar, hydrogen-bond-accepting solvents, the solvent molecules will compete for the amide N-H, disrupting the self-association. Conversely, in hydrogen-bond-donating solvents, the solvent will interact with the amide carbonyl oxygen.
| Interaction Type | Donor | Acceptor | Typical Distance (Å) | Significance |
|---|---|---|---|---|
| N—H⋯O=C | Amide N-H | Amide C=O | ~2.8-3.0 | Primary interaction in the crystalline state, forming chains. |
| C—H⋯F | Aromatic C-H | Trifluoromethyl F | ~3.0-3.4 | Contributes to the stability of the crystal lattice. nih.gov |
| C—H⋯O=C | Aliphatic/Aromatic C-H | Amide C=O | ~3.2-3.5 | Secondary interaction influencing molecular packing. |
Interactions with Common Organic Solvents and Probes
The solubility and conformation of this compound in solution are dictated by its interactions with the surrounding solvent molecules. The amide functional group can act as both a hydrogen bond donor (N-H) and acceptor (C=O). libretexts.org The trifluoromethyl group, being lipophilic and electron-withdrawing, also influences the solvation properties.
In protic solvents such as alcohols, the solvent can form hydrogen bonds with both the N-H and C=O groups of the amide. nih.gov This interaction can disrupt the intermolecular hydrogen bonds between amide molecules that are prevalent in the solid state. In aprotic polar solvents like dimethyl sulfoxide (B87167) (DMSO) or N,N-dimethylformamide (DMF), which are strong hydrogen bond acceptors, the solvent will primarily interact with the amide N-H group. Aromatic solvents, such as benzene (B151609) or toluene, can engage in π-π stacking interactions with the phenyl ring of the molecule. Additionally, weaker C-H···π interactions between the solvent and the solute are possible.
| Solvent Type | Primary Interaction with Amide | Primary Interaction with Phenyl Rings | Primary Interaction with CF3 Group |
|---|---|---|---|
| Protic (e.g., Methanol) | H-bonding with N-H (donor) and C=O (acceptor). nih.gov | van der Waals | Dipole-dipole |
| Aprotic Polar (e.g., DMSO) | H-bonding with N-H (donor). | Dipole-dipole | Dipole-dipole |
| Aromatic (e.g., Benzene) | van der Waals | π-π stacking | van der Waals |
| Non-polar (e.g., Hexane) | van der Waals | van der Waals | van der Waals |
Advanced Analytical Methodologies for Chemical Characterization in Research
Chromatographic Techniques for Purity Assessment in Research Samples
Chromatographic methods are indispensable for separating the target compound from impurities, by-products, and unreacted starting materials. The assessment of purity is a critical step to ensure that subsequent research findings are attributable to the compound of interest.
High-Performance Liquid Chromatography (HPLC) Method Development for Analytical Purity
High-Performance Liquid Chromatography (HPLC) is a primary technique for determining the purity of non-volatile compounds like 2-methyl-N-[3-(trifluoromethyl)phenyl]butanamide. A reverse-phase HPLC method is typically developed for this purpose, where the stationary phase is nonpolar and the mobile phase is a more polar solvent mixture.
Method development involves optimizing several parameters to achieve a sharp, symmetrical peak for the target compound, well-resolved from any impurity peaks. A common approach for aromatic amides involves using a C16 or C18 stationary phase with a mobile phase consisting of an aqueous buffer and an organic modifier like methanol (B129727) or acetonitrile. researchgate.net The trifluoromethyl group on the phenyl ring enhances the compound's hydrophobicity, which influences its retention time. Detection is typically performed using a UV detector, set to a wavelength where the aromatic ring exhibits strong absorbance, often around 254 nm. The percentage purity is calculated by integrating the area of the main peak and comparing it to the total area of all detected peaks.
| Parameter | Condition |
|---|---|
| Column | Reverse-Phase C18 (e.g., 250 mm x 4.6 mm, 5 µm particle size) |
| Mobile Phase | Isocratic mixture of Acetonitrile and Water (e.g., 60:40 v/v) with 0.1% Formic Acid |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection Wavelength | 254 nm |
| Injection Volume | 10 µL |
| Expected Retention Time | ~7-9 minutes |
Gas Chromatography (GC) for Volatile By-products in Synthesis
Gas Chromatography (GC), often coupled with a mass spectrometer (GC-MS), is the preferred method for identifying and quantifying volatile by-products that may be present in a research sample of this compound. researchgate.net The synthesis of this amide likely involves the reaction of 2-methylbutanoyl chloride with 3-(trifluoromethyl)aniline (B124266). Residual amounts of these starting materials or other low molecular weight side-products would be readily detected by GC.
For the analysis, the sample is dissolved in a volatile solvent and injected into the GC, where it is vaporized. The components are separated based on their boiling points and interactions with a capillary column (e.g., a nonpolar Rxi-624sil or similar). google.com The temperature of the column is gradually increased (a temperature program) to elute the compounds. A Flame Ionization Detector (FID) or a Mass Spectrometer (MS) can be used for detection, with MS providing definitive identification of the by-products based on their mass spectra. google.comnih.gov
| Parameter | Condition |
|---|---|
| Column | DB-5ms (30 m x 0.25 mm ID, 0.25 µm film thickness) |
| Carrier Gas | Helium, constant flow 1.2 mL/min |
| Inlet Temperature | 250 °C |
| Oven Program | Initial 60 °C (hold 2 min), ramp 15 °C/min to 280 °C (hold 5 min) |
| MS Transfer Line | 280 °C |
| Ionization Mode | Electron Ionization (EI), 70 eV |
| Mass Range | 40-400 amu |
Spectroscopic Techniques for Structural Confirmation (Excluding Basic Identification)
Once purity is established, spectroscopic techniques are employed to confirm that the synthesized molecule has the correct atomic connectivity and molecular formula. These methods provide detailed information beyond basic identification.
High-Resolution Mass Spectrometry (HRMS) for Precise Mass Determination
High-Resolution Mass Spectrometry (HRMS) is a powerful tool for unequivocally confirming the elemental composition of a molecule. It measures the mass-to-charge ratio (m/z) of an ion to a very high degree of accuracy (typically to four or five decimal places). For this compound (C₁₂H₁₄F₃NO), the expected exact mass of its protonated ion [M+H]⁺ can be calculated. An experimental HRMS measurement that matches this theoretical value within a narrow tolerance (e.g., ± 5 ppm) provides strong evidence for the correct molecular formula. nih.gov
| Parameter | Value |
|---|---|
| Molecular Formula | C₁₂H₁₄F₃NO |
| Ion Analyzed | [M+H]⁺ |
| Calculated Exact Mass | 246.1100 |
| Observed Mass (Hypothetical) | 246.1103 |
| Mass Error (Hypothetical) | 1.2 ppm |
Nuclear Magnetic Resonance (NMR) Spectroscopy for Detailed Structural Assignments
Nuclear Magnetic Resonance (NMR) spectroscopy is arguably the most powerful technique for elucidating the detailed structure of an organic molecule in solution. Both ¹H and ¹³C NMR spectra are required for a full structural assignment of this compound. The spectra reveal the chemical environment of each hydrogen and carbon atom, allowing for the confirmation of the specific isomeric form and the connectivity of the alkyl chain. pku.edu.cn
The ¹H NMR spectrum would show distinct signals for the aromatic protons, the amide N-H proton, and the aliphatic protons of the 2-methylbutanoyl group. The chemical shifts, integration (proton count), and splitting patterns (due to spin-spin coupling with neighboring protons) are all used for assignment. For instance, the methine proton at the C2 position of the butyl chain would appear as a multiplet due to coupling with both the adjacent methyl and methylene (B1212753) protons.
The ¹³C NMR spectrum shows a single peak for each unique carbon atom. The chemical shifts indicate the type of carbon (e.g., carbonyl, aromatic, aliphatic). The presence of the trifluoromethyl group significantly influences the chemical shifts of the aromatic carbons it is attached to, often through carbon-fluorine coupling (J-coupling). rsc.org
| Assignment | Predicted ¹H Shift (ppm), Multiplicity, Integration | Predicted ¹³C Shift (ppm) |
|---|---|---|
| Aromatic-H (C2') | ~7.8 (s, 1H) | ~122.8 |
| Aromatic-H (C4', C5', C6') | ~7.3-7.5 (m, 3H) | ~119.5, ~129.5, ~123.0 |
| Amide N-H | ~7.9 (br s, 1H) | - |
| Aliphatic-H (C2) | ~2.3 (m, 1H) | ~43.0 |
| Aliphatic-H (C3) | ~1.6 (m, 2H) | ~27.0 |
| Aliphatic-H (C4) | ~0.9 (t, 3H) | ~11.5 |
| Aliphatic-H (C2-CH₃) | ~1.2 (d, 3H) | ~17.0 |
| Carbonyl (C1) | - | ~174.5 |
| Aromatic-C (C1') | - | ~138.0 |
| Aromatic-C (C3') | - | ~131.5 (q, J ≈ 33 Hz) |
| CF₃ | - | ~124.0 (q, J ≈ 272 Hz) |
Infrared (IR) and Raman Spectroscopy for Vibrational Fingerprint Analysis
Infrared (IR) and Raman spectroscopy are complementary techniques that provide a "vibrational fingerprint" of a molecule by probing its functional groups. For this compound, these techniques confirm the presence of key structural motifs.
The IR spectrum is particularly useful for identifying the strong absorptions from the N-H bond and the carbonyl (C=O) group of the secondary amide. researchgate.net The C=O stretch (Amide I band) is a very strong and characteristic peak, while the N-H stretch appears as a sharp band in the high-wavenumber region. nih.gov The strong, complex absorptions from the C-F stretching vibrations of the trifluoromethyl group are also a prominent feature. ias.ac.incdnsciencepub.com
Raman spectroscopy is highly sensitive to the vibrations of the aromatic ring and other non-polar bonds. s-a-s.org The symmetric ring stretching modes of the substituted benzene (B151609) ring often give strong signals. Together, IR and Raman spectra provide a comprehensive vibrational profile that confirms the presence of all major functional groups within the molecule.
| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Technique / Intensity |
|---|---|---|
| N-H Stretch | 3300 - 3250 | IR / Strong, Sharp |
| Aromatic C-H Stretch | 3100 - 3000 | IR, Raman / Medium |
| Aliphatic C-H Stretch | 2970 - 2870 | IR, Raman / Strong |
| C=O Stretch (Amide I) | 1680 - 1650 | IR / Very Strong |
| Aromatic C=C Stretch | 1610 - 1580 | IR, Raman / Medium-Strong |
| N-H Bend (Amide II) | 1550 - 1520 | IR / Strong |
| C-F Stretch | 1350 - 1100 | IR / Very Strong, Multiple Bands |
X-ray Crystallography for Solid-State Structure Determination
Crystal Packing and Intermolecular Interactions
The crystal packing of this compound would be dictated by a network of non-covalent interactions. The key functional groups—the amide linkage (N-H and C=O), the aromatic ring, and the trifluoromethyl group (CF3)—are all expected to participate in forming a stable, three-dimensional supramolecular architecture.
Key intermolecular interactions anticipated in the crystal structure include:
N-H···O Hydrogen Bonds: The amide functional group is a classic hydrogen bond donor (N-H) and acceptor (C=O). It is highly probable that these groups would form strong, directional hydrogen bonds, linking molecules into chains or sheets, a common motif in the crystal structures of N-arylamides. researchgate.net
Weak C-H···O and C-H···F Hydrogen Bonds: The structure contains multiple C-H donors that can interact with the carbonyl oxygen and the highly electronegative fluorine atoms of the trifluoromethyl group. These weaker hydrogen bonds play a crucial role in providing additional stability to the crystal packing. researchgate.net
Halogen···Halogen and Other Weak Interactions: The trifluoromethyl group can also participate in dipole-dipole and other weak intermolecular contacts, such as C-F···F-C interactions, which are increasingly recognized as significant in the crystal engineering of fluorinated organic molecules. researchgate.net
Table 1: Predicted Intermolecular Interactions for this compound
| Interaction Type | Donor | Acceptor | Significance in Crystal Packing |
|---|---|---|---|
| Strong Hydrogen Bond | Amide N-H | Carbonyl Oxygen (C=O) | Primary structural motif, forms chains/sheets |
| Weak Hydrogen Bond | Aromatic/Aliphatic C-H | Carbonyl Oxygen (C=O) | Secondary stabilization |
| Weak Hydrogen Bond | Aromatic/Aliphatic C-H | Fluorine (C-F) | Contributes to 3D network stability |
| π-π Interaction | Phenyl Ring | Phenyl Ring | Stabilizes packing through stacking |
Polymorphism and Solid-State Conformational Analysis
Polymorphism, the ability of a compound to crystallize in multiple distinct solid-state forms with different molecular arrangements, is a critical area of study, particularly for pharmacologically relevant molecules. wikipedia.org While no specific polymorphs of this compound have been reported, research on related trifluoromethylated compounds shows that they can exhibit polymorphism, where different forms may display varied physical properties. researchgate.net
Chiral Analysis Methods for Enantiomeric Purity Determination
The presence of a stereocenter at the second carbon of the butanamide moiety means that this compound exists as a pair of enantiomers. The determination of enantiomeric purity is essential, requiring specialized analytical techniques capable of distinguishing between these mirror-image isomers. wvu.edu
Chiral HPLC and GC Methodologies
High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are the most powerful and widely used techniques for the separation and quantification of enantiomers. nih.gov
Chiral HPLC: This is the preferred method for the analysis of non-volatile chiral compounds. The separation is achieved using a chiral stationary phase (CSP) that interacts diastereomerically with the two enantiomers, leading to different retention times. For a compound like this compound, a polysaccharide-based CSP would be a primary choice for method development. sigmaaldrich.com
Chiral GC: Gas chromatography can also be employed for chiral separations, often providing high resolution and speed. gcms.cz Since the target molecule contains polar N-H and C=O groups, derivatization is typically required to increase volatility and improve chromatographic performance. The enantiomers of the resulting derivatives are then separated on a GC column containing a chiral stationary phase, such as a derivatized cyclodextrin.
Table 2: Representative Methodologies for Chiral Separation
| Technique | Method Details |
|---|---|
| Chiral HPLC | Column: Polysaccharide-based CSP (e.g., Cellulose or Amylose derivatives like Chiralpak® AD-H). Mobile Phase: Normal-phase (e.g., n-Hexane / 2-Propanol mixture). wiley-vch.deFlow Rate: ~1.0 mL/min. Detection: UV spectrophotometry (e.g., at 254 nm). |
| Chiral GC | Derivatization: Acylation or silylation of the amide N-H group to create a more volatile derivative. Column: Cyclodextrin-based CSP (e.g., a derivatized β-cyclodextrin column). Carrier Gas: Helium or Hydrogen. Detector: Flame Ionization Detector (FID) or Mass Spectrometer (MS). |
Polarimetry and Circular Dichroism (CD) Spectroscopy Research
Beyond chromatographic methods, chiroptical spectroscopic techniques provide valuable information on the enantiomeric composition and absolute configuration of chiral molecules.
Polarimetry: This classic technique measures the rotation of plane-polarized light as it passes through a solution of a chiral compound. Each enantiomer of this compound would rotate the light by an equal magnitude but in opposite directions. A measurement of the specific rotation ([α]) can be used to determine the enantiomeric excess (e.e.) of a sample, providing a measure of its optical purity. A racemic mixture (50:50 of each enantiomer) would exhibit no optical rotation.
Circular Dichroism (CD) Spectroscopy: CD spectroscopy is a more sophisticated technique that measures the differential absorption of left- and right-circularly polarized light by a chiral molecule. The resulting CD spectrum is unique to a specific enantiomer and provides a stereochemical "fingerprint." The electronic transitions associated with the aromatic ring and the carbonyl group of the amide are expected to be CD-active. This technique is highly sensitive to molecular conformation and can be used to assign the absolute configuration of the enantiomers by comparing experimental spectra with theoretical predictions from quantum chemical calculations. Furthermore, CD detectors can be coupled with HPLC systems (HPLC-CD) to provide simultaneous chromatographic separation and chiroptical characterization, confirming the enantiomeric identity of each eluting peak. nih.gov
Future Directions and Open Questions in Chemical Research on 2 Methyl N 3 Trifluoromethyl Phenyl Butanamide
Exploration of Undiscovered Synthetic Pathways and Efficient Catalytic Systems
The synthesis of 2-methyl-N-[3-(trifluoromethyl)phenyl]butanamide likely relies on the formation of the central amide bond. Traditional methods involve the coupling of an amine, such as 3-(trifluoromethyl)aniline (B124266), with a carboxylic acid derivative like 2-methylbutanoic acid or its corresponding acyl chloride. However, significant opportunities exist for the exploration of more efficient and novel synthetic routes.
Future research could focus on catalytic systems that offer improved yields, milder reaction conditions, and greater substrate scope. For instance, the development of novel catalysts for direct amide formation from carboxylic acids and anilines would be a significant advancement. While various catalysts are known for amidation, their efficacy with fluorinated substrates like 3-(trifluoromethyl)aniline warrants specific investigation.
Moreover, alternative synthetic strategies that bypass the use of pre-functionalized starting materials could be explored. One such avenue is the direct C-H activation of a suitable precursor, followed by amidation. Another potential route could involve a multi-component reaction where the core structure is assembled in a single step from simpler starting materials.
Catalytic hydrogenation is another area ripe for exploration. In the synthesis of related compounds, palladium-on-carbon catalysts have been utilized. google.com A systematic study of different catalysts, supports, and reaction conditions could lead to more efficient and selective hydrogenation processes if such a step were incorporated into a novel synthetic pathway.
Table 1: Potential Catalytic Systems for Exploration in the Synthesis of this compound
| Catalyst Type | Potential Application | Research Question |
| Transition Metal Catalysts (e.g., Pd, Ru, Au) | Direct amidation, C-H activation | Can a highly efficient and selective catalyst be developed for the direct coupling of 2-methylbutanoic acid and 3-(trifluoromethyl)aniline? |
| Biocatalysts (e.g., Lipases) | Enantioselective amide synthesis | Can an enzymatic route be established for the synthesis of enantiomerically pure this compound? |
| Nanocatalysts | Enhanced catalytic activity and recyclability | Do nanoparticle-based catalysts offer superior performance in terms of yield and reusability for the synthesis of this amide? |
In-depth Understanding of Solvent Effects on Reaction Mechanisms
The choice of solvent can significantly influence the rate, yield, and even the outcome of a chemical reaction. For the synthesis and subsequent reactions of this compound, a detailed understanding of solvent effects on the reaction mechanisms is currently lacking.
Future research should systematically investigate the role of different solvents, ranging from non-polar to polar aprotic and protic solvents, on the key reaction steps, such as the amide bond formation. This would involve kinetic studies to determine reaction rate constants in various media, which can provide insights into the transition state of the reaction.
Computational studies could complement experimental work by modeling the solvation of reactants, intermediates, and transition states. This would help to elucidate the specific interactions between the solvent molecules and the reacting species, and how these interactions influence the reaction energy profile. Such a fundamental understanding is crucial for optimizing existing synthetic protocols and designing new, more efficient ones.
Advanced Theoretical Modeling for Predictive Chemical Behavior
Theoretical modeling and computational chemistry are powerful tools for predicting the chemical behavior of molecules and for guiding experimental work. For this compound, advanced theoretical modeling could provide valuable insights into its structure, properties, and reactivity.
Density Functional Theory (DFT) calculations could be employed to determine the molecule's three-dimensional structure, vibrational frequencies, and electronic properties. This information can be used to predict its spectroscopic signatures (e.g., NMR, IR spectra) and to understand the influence of the trifluoromethyl group on the electronic structure of the amide bond.
Furthermore, computational models can be used to explore the potential energy surfaces of reactions involving this molecule, helping to identify the most likely reaction pathways and to predict the structures of transition states and intermediates. This predictive capability can accelerate the discovery of new reactions and the optimization of existing ones. In related trifluoromethyl-containing compounds, DFT has been successfully used to complement experimental results. mdpi.comnih.gov
Table 2: Potential Theoretical Modeling Approaches and Their Applications
| Modeling Technique | Application | Research Question |
| Density Functional Theory (DFT) | Geometric optimization, electronic structure analysis, spectroscopic prediction | What is the preferred conformation of the molecule, and how does the trifluoromethyl group influence the properties of the amide bond? |
| Ab initio methods | High-accuracy energy calculations, reaction mechanism elucidation | What are the precise energy barriers for key synthetic steps, and how can these be lowered? |
| Molecular Dynamics (MD) Simulations | Solvation effects, conformational dynamics | How do solvent molecules interact with the amide, and what is its dynamic behavior in solution? |
Development of Novel Derivatization Strategies for Chemical Probes
Chemical probes are essential tools for studying biological systems. The structure of this compound, with its aromatic ring and amide linkage, offers several sites for modification to create novel chemical probes.
Future research could focus on developing derivatization strategies to introduce reporter groups, such as fluorescent tags or biotin (B1667282) labels, onto the molecule. This would enable its use in a variety of biological assays. For example, functionalization of the phenyl ring or the alkyl chain could be explored through electrophilic aromatic substitution or C-H activation, respectively.
Another avenue of research would be the synthesis of photo-reactive derivatives, which could be used for photo-affinity labeling to identify potential binding partners in a biological context. The development of a versatile "toolkit" of derivatization reactions would significantly enhance the potential applications of this molecule in chemical biology.
Application as a Model Compound for Fundamental Amide Chemistry Research
The amide bond is one of the most important functional groups in chemistry and biology. Despite its prevalence, fundamental aspects of its chemistry are still being actively investigated. This compound, with its electron-withdrawing trifluoromethyl group, could serve as an interesting model compound for studying the influence of electronic effects on the properties and reactivity of the amide bond.
Future studies could investigate how the trifluoromethyl group affects the rotational barrier around the C-N amide bond, the acidity of the N-H proton, and the susceptibility of the carbonyl group to nucleophilic attack. Such studies would provide valuable data for understanding the fundamental principles of amide chemistry and could have broader implications for fields such as peptide and protein chemistry. The presence of the trifluoromethyl group is known to impact the biophysical properties of molecules. nih.gov
By systematically comparing the properties of this compound to its non-fluorinated analogs, researchers can quantify the impact of this important functional group on amide chemistry.
Q & A
Basic Research Questions
Q. What are the established synthetic routes for 2-methyl-N-[3-(trifluoromethyl)phenyl]butanamide, and how can reaction conditions be optimized for academic laboratory settings?
- Methodological Answer : The compound is synthesized via amide coupling between 2-methylbutanoyl chloride and 3-(trifluoromethyl)aniline. Optimization involves:
- Catalyst Selection : Use of coupling agents like HATU or EDCI/HOBt to improve yield .
- Solvent Systems : Polar aprotic solvents (e.g., DMF, THF) under inert atmospheres to minimize side reactions.
- Temperature Control : Mild heating (40–60°C) to balance reaction rate and decomposition risks.
Q. Which analytical techniques are most effective for characterizing the purity and structural integrity of this compound?
- Key Techniques :
- NMR Spectroscopy : H and C NMR to confirm amide bond formation (e.g., carbonyl peak at ~167 ppm) and trifluoromethyl group presence .
- HPLC-MS : Reverse-phase C18 columns with UV detection (λ = 254 nm) and ESI-MS for molecular ion verification (expected [M+H]+: 274.1) .
- Elemental Analysis : Carbon, hydrogen, and nitrogen content to validate stoichiometry (C: 52.2%, H: 4.4%, N: 5.1%) .
Advanced Research Questions
Q. How can researchers design experiments to elucidate the mechanism of action of this compound in modulating ryanodine receptor activity?
- Experimental Design :
- Calcium Flux Assays : Use fluorometric dyes (e.g., Fluo-4) in HEK293 cells expressing ryanodine receptors (RyR) to measure intracellular Ca release .
- Competitive Binding Studies : Radiolabeled ryanodine ([H]ryanodine) displacement assays to determine binding affinity (IC) .
- Mutagenesis : Target residues in RyR’s ligand-binding domain (e.g., G4934A mutation) to identify critical interaction sites .
- Data Interpretation : Compare dose-response curves with known modulators (e.g., chlorantraniliprole) to classify activity as agonist/antagonist .
Q. What strategies are recommended for resolving contradictions in reported biological activities of this compound across different studies?
- Approaches :
- Reproducibility Trials : Replicate assays under standardized conditions (e.g., cell line, incubation time) to isolate variables .
- Meta-Analysis : Pool data from independent studies to identify trends (e.g., correlation between trifluoromethyl substitution and antimicrobial potency) .
- Proteomic Profiling : Use affinity chromatography or thermal shift assays to identify off-target interactions that may explain divergent results .
Q. How can structure-activity relationship (SAR) studies be systematically conducted to optimize the biological efficacy of this compound derivatives?
- SAR Workflow :
- Scaffold Modification : Introduce substituents at the phenyl ring (e.g., nitro, cyano) or vary the butanamide chain length .
- Activity Testing : Evaluate derivatives in antimicrobial (MIC assays) or receptor-modulation (calcium imaging) screens .
- Data Table :
| Derivative | Substituent Position | Biological Activity (IC) |
|---|---|---|
| Parent | 3-CF | 1.2 µM (RyR modulation) |
| 4-NO | 4-NO | 0.8 µM (Antimicrobial) |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
